NADH

概要

説明

ニコチンアミドアデニンジヌクレオチド(還元型)は、すべての生細胞に見られる補酵素です。これは、グルコースをエネルギーに変換する細胞呼吸において重要な役割を果たします。ニコチンアミドアデニンジヌクレオチド(還元型)は、酸化還元反応に関与し、ある反応から別の反応に電子を運びます。 これは、酸化型(ニコチンアミドアデニンジヌクレオチド)と還元型(ニコチンアミドアデニンジヌクレオチド(還元型))の2つの形態で存在します .

準備方法

合成経路と反応条件

ニコチンアミドアデニンジヌクレオチド(還元型)は、ニコチンアミドアデニンジヌクレオチドと水素を含む酵素反応によって合成できます。 このプロセスは、一般的にデヒドロゲナーゼ酵素の使用を含み、これらの酵素は、適切な水素供与体存在下で、ニコチンアミドアデニンジヌクレオチドをニコチンアミドアデニンジヌクレオチド(還元型)に還元するのを触媒します .

工業的製造方法

ニコチンアミドアデニンジヌクレオチド(還元型)の工業的製造は、通常、酵母や細菌などの微生物を使用した発酵プロセスを含みます。 これらの微生物は、ニコチンアミドアデニンジヌクレオチドの還元を含む代謝経路を通じて、ニコチンアミドアデニンジヌクレオチド(還元型)を過剰生産するように設計されています .

化学反応の分析

反応の種類

ニコチンアミドアデニンジヌクレオチド(還元型)は、主に酸化還元反応を受けます。これは還元剤として作用し、他の分子に電子を供与します。 このプロセスは、解糖系、クエン酸回路、酸化リン酸化など、さまざまな代謝経路で不可欠です .

一般的な試薬と条件

ニコチンアミドアデニンジヌクレオチド(還元型)を含む反応に使用される一般的な試薬には、デヒドロゲナーゼ酵素と水素供与体があります。 これらの反応は、通常、pH範囲が7.0〜8.0で、約37°Cの温度などの生理学的条件下で行われます .

生成される主な生成物

ニコチンアミドアデニンジヌクレオチド(還元型)の酸化から生成される主な生成物は、ニコチンアミドアデニンジヌクレオチドです。 この反応は、細胞呼吸におけるアデノシン三リン酸(ATP)の産生に不可欠です .

科学研究への応用

ニコチンアミドアデニンジヌクレオチド(還元型)は、科学研究において多くの用途があります。

化学: これは、さまざまな化学反応における還元剤として、および酵素アッセイにおける補因子として使用されます.

生物学: これは、細胞代謝とエネルギー生産において重要な役割を果たします。

医学: ニコチンアミドアデニンジヌクレオチド(還元型)は、パーキンソン病、慢性疲労症候群、アルツハイマー病などの病状における潜在的な治療効果について研究されています.

科学的研究の応用

Biochemical Role of NADH

Energy Metabolism

this compound plays a vital role in cellular respiration, where it acts as an electron carrier in the mitochondrial electron transport chain. This process is essential for ATP production, which fuels numerous cellular functions. This compound is generated during glycolysis and the citric acid cycle and is subsequently oxidized to NAD+ in the mitochondria, facilitating ATP synthesis through oxidative phosphorylation .

Cellular Signaling

Beyond energy production, this compound is involved in various signaling pathways. It influences cellular homeostasis, DNA repair, apoptosis, and lifespan regulation through its role as a substrate for NAD+-consuming enzymes such as sirtuins . The intricate balance between NAD+ and this compound levels is critical for maintaining metabolic health and regulating cellular functions.

Parkinson's Disease

Numerous studies have investigated the potential of this compound in treating Parkinson's disease (PD). Research indicates that this compound may enhance ATP production and exhibit antioxidant properties, which are beneficial in neuroprotection. Key findings include:

- Motor Function Improvement : An open-label study involving 885 PD patients reported significant improvements in motor and cognitive symptoms with daily this compound supplementation (5-10 mg) .

- Neuroprotective Mechanisms : this compound has been shown to modulate autophagy and reduce oxidative stress, thereby protecting dopaminergic neurons from degeneration . For instance:

Chronic Fatigue Syndrome

This compound has been explored as a potential adjunct therapy for chronic fatigue syndrome (CFS). Pilot studies suggest that oral administration of this compound correlates with decreased anxiety levels and improved heart rate responses during stress tests . These findings indicate its potential to enhance energy metabolism and overall well-being in affected individuals.

Enzyme Characterization

This compound is utilized in various biochemical assays to characterize enzyme activity. For example, coupled optical tests using lactate dehydrogenase allow for the measurement of this compound oxidation at specific wavelengths (e.g., 340 nm), providing insights into enzymatic reactions involving substrates like pyruvate and glucose .

Catalytic Regeneration

Recent studies have focused on the regeneration of this compound through catalytic processes. For instance, platinum-catalyzed reactions have been developed to efficiently convert NAD+ back to its reduced form, enhancing its availability for biological reactions . This approach not only improves catalytic performance but also opens avenues for industrial applications where this compound regeneration is required.

Summary of Findings

作用機序

ニコチンアミドアデニンジヌクレオチド(還元型)は、酸化還元反応における電子キャリアとして作用することで効果を発揮します。これは、ミトコンドリアの電子伝達鎖に電子を供与し、ATPの産生を促進します。 ニコチンアミドアデニンジヌクレオチド(還元型)の分子標的は、さまざまなデヒドロゲナーゼ酵素と電子伝達鎖の成分が含まれます .

類似化合物との比較

ニコチンアミドアデニンジヌクレオチド(還元型)は、ニコチンアミドアデニンジヌクレオチドリン酸(還元型)に似ており、どちらも酸化還元反応に関与しています。 ニコチンアミドアデニンジヌクレオチドリン酸(還元型)は、主に脂肪酸やヌクレオチドの合成などの同化反応で使用されるのに対し、ニコチンアミドアデニンジヌクレオチド(還元型)は、解糖系やクエン酸回路などの異化反応に主に関係しています .

類似化合物のリスト

- ニコチンアミドアデニンジヌクレオチド

- ニコチンアミドアデニンジヌクレオチドリン酸

- ニコチンアミドアデニンジヌクレオチドリン酸(還元型)

ニコチンアミドアデニンジヌクレオチド(還元型)は、細胞呼吸における中心的な電子キャリアとしての役割においてユニークであり、生体内のエネルギー産生に不可欠なものです .

生物活性

Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme involved in various biological processes, particularly in cellular metabolism and energy production. This article explores the biological activity of this compound, highlighting its significance in redox reactions, cellular signaling, and its role in various physiological conditions.

Overview of this compound

This compound is the reduced form of nicotinamide adenine dinucleotide (NAD+), functioning primarily as an electron carrier in metabolic pathways. It plays a vital role in the electron transport chain within mitochondria, facilitating ATP production through oxidative phosphorylation. The balance between NAD+ and this compound is critical for maintaining cellular homeostasis and regulating metabolic pathways.

Biological Functions of this compound

1. Energy Metabolism:

- This compound is essential for the conversion of nutrients into energy. It participates in glycolysis, the citric acid cycle, and oxidative phosphorylation.

- Studies indicate that exercise alters the levels of NAD+ and this compound, affecting ATP production in skeletal muscle .

2. Redox Signaling:

- The NAD+/NADH ratio serves as a redox sensor, influencing various signaling pathways. For instance, it modulates sirtuin activity, which is involved in stress response and longevity .

- An increased NAD+/NADH ratio can enhance cellular responses to oxidative stress and improve metabolic function .

3. Neuroprotection:

- Research has shown that this compound can protect neurons from damage during ischemic events by maintaining mitochondrial function and reducing apoptosis .

- The modulation of the NAD+/NADH ratio has been linked to neuroprotective mechanisms during hypoxic conditions .

Case Studies

Case Study 1: Skeletal Muscle Adaptations

A study examined how exercise-induced changes in the NAD+/NADH ratio affect skeletal muscle performance. Results showed that low-intensity contractions increased mitochondrial NAD+ levels while decreasing this compound levels, suggesting enhanced oxidative metabolism during exercise .

Case Study 2: Cancer Metabolism

In glioblastoma cells (U-87 MG), manipulating the NAD+/NADH ratio through specific enzymes (LbNOX) demonstrated altered metabolic profiles. While no significant changes in ATP levels were observed, the expression of LbNOX led to a notable increase in the NAD+/NADH ratio, indicating potential therapeutic implications for targeting metabolic pathways in cancer .

Physiological Concentrations of NAD+ and this compound

A meta-analysis highlighted the physiological concentrations of NAD+ and this compound across various tissues:

- Liver: Median NAD+ concentration was 596 nmol/g.

- Skeletal Muscle: Median values were significantly lower at 162.8 nmol/g, with a corresponding low median NAD+/NADH ratio of 12.7 .

Redox State Variability

The variability of the NAD+/NADH ratios across different tissues suggests distinct metabolic states:

- High ratios were observed in red blood cells (23.65), indicating a highly oxidative state.

- These findings underscore the importance of considering tissue-specific redox states when evaluating metabolic interventions targeting NAD+ levels .

Data Table: Summary of Key Findings on Biological Activity of this compound

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying intracellular NADH levels in metabolic studies?

- Methodological Answer : Fluorimetric assays using this compound-specific extraction protocols (e.g., neutralization with NAD/NADH Extraction Solutions) coupled with UV/Vis spectroscopy (340 nm absorbance peak) are widely adopted . For cell lysates, enzymatic cycling assays with alcohol dehydrogenase (ADH) can amplify sensitivity by linking this compound reduction to detectable ethanol production .

Q. How can researchers distinguish this compound from NADPH in redox state analyses?

- Methodological Answer : Use HPLC-based separation with ion-pairing chromatography, which resolves this compound (retention time ~12 min) and NADPH (~15 min) based on phosphate group differences. Confirm peaks via spiking with pure standards and validate via enzymatic specificity (e.g., NADPH-specific glutathione reductase) .

Q. What experimental controls are critical for this compound autofluorescence imaging in live cells?

- Methodological Answer : Include controls for:

- Photobleaching : Limit excitation intensity/duration (e.g., two-photon microscopy reduces photodamage ).

- Protein-binding artifacts : Compare free vs. bound this compound fluorescence lifetimes (e.g., 0.4 ns for free vs. 2–3 ns for enzyme-bound this compound ).

- Environmental interference : Measure pH and oxygen levels, as this compound fluorescence is quenched under hypoxia .

Advanced Research Questions

Q. How can conflicting reports on this compound/NAD+ ratios in mitochondrial dysfunction be resolved?

- Methodological Answer : Discrepancies arise from:

- Compartmentalization : Separate cytosolic and mitochondrial pools via subcellular fractionation (e.g., digitonin permeabilization) .

- Measurement techniques : Compare fluorimetric assays (total this compound) vs. 7T 31P MRS (in vivo redox state ).

- Data normalization : Express ratios relative to citrate synthase activity (mitochondrial content) or total protein .

Q. What strategies optimize this compound regeneration in enzyme kinetic studies?

- Methodological Answer : For immobilized enzymes (e.g., formate dehydrogenase), use packed-bed reactors with continuous NAD+ feeding and real-time UV/Vis monitoring at 340 nm. Model-based experimental design (e.g., Michaelis-Menten kinetics with substrate titration from 3–500 µM) improves parameter accuracy .

Q. How do this compound fluorescence lifetime changes correlate with metabolic perturbations?

- Methodological Answer : Fluorescence lifetime imaging microscopy (FLIM) with SPCImage NG software quantifies lifetime shifts:

- Cancer metabolism : Shorter lifetimes indicate glycolytic dominance (free this compound ↑) .

- Mitochondrial anomalies : Prolonged lifetimes suggest impaired Complex I activity (bound this compound accumulation) .

- Calibration : Use synthetic IRF (instrument response function) for decay curve deconvolution .

Q. Data Interpretation & Experimental Design

Q. How to design experiments controlling for this compound autofluorescence interference in multi-probe imaging?

- Methodological Answer :

- Spectral unmixing : Use narrowband filters (e.g., 450/50 nm for this compound vs. 525/50 nm for FAD) .

- Temporal separation : Stagger acquisition times for this compound (2P excitation at 720 nm) and exogenous dyes (e.g., TMRM at 543 nm) .

- Negative controls : Include cells treated with rotenone (blocks this compound oxidation) to validate specificity .

Q. What statistical approaches address variability in this compound measurements across biological replicates?

- Methodological Answer :

- Normalization : Express this compound as a ratio to total protein (Bradford assay ) or cell count.

- Outlier detection : Apply Grubbs’ test to exclude technical artifacts (e.g., lysate precipitation).

- Multivariate analysis : Use PCA to disentangle technical vs. biological variance in high-content screens .

Q. Tables for Key Methodological Comparisons

Table 1. this compound Quantification Techniques

Table 2. this compound Fluorescence Imaging Modalities

Q. Ethical & Reproducibility Considerations

特性

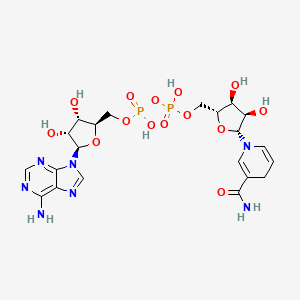

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPGDPNILDQYTO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889320 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart. | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58-68-4 | |

| Record name | NADH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J24DQ0916 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0-142.0 °C, 140.0 - 142.0 °C | |

| Record name | NADH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001487 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。